Welcome to the BenchChem Online Store!
molecular formula C12H14N2O5 B8340708 N-carbethoxy acetyl N-methyl o-nitro aniline

N-carbethoxy acetyl N-methyl o-nitro aniline

Cat. No. B8340708
M. Wt: 266.25 g/mol
InChI Key: WYQLJGGSFVOKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03984398

Procedure details

75 g of N-methyl o-nitro aniline and 70 g. of monoethyl malonate (obtained according to M. Freund, Ber. 17, 780, 1884) are dissolved in 550 cc. of benzene, the solution is agitated and 106 g. of phosphorus pentachloride are added, while maintaining the temperature at 20°-23° C.; this is agitated for three hours at room temperature, then heated for 1 hour at 70° C.; a yellow precipitate forms, which dissolves again, giving an orange solution; a water-ice mixture is added, while agitating, to obtain a volume of 1,500 cc., keeping the temperature at 30° C.; the benzene phase is decanted off, washed with water, then with a saturated aqueous solution of sodium bicarbonate and finally with water, dried over sodium sulfate and evaporated under reduced pressure; the residue is purified by recrystallisation in the xylol-petroleum ether mixture (2.5-1). The compound melts at 54°-55° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([O-:16])=O.P(Cl)(Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[C:12]([CH2:13][C:14]([N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10])=[O:16])([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CNC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this is agitated for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 20°-23° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 hour at 70° C.
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
a yellow precipitate forms, which dissolves again
CUSTOM
Type
CUSTOM
Details
giving an orange solution
STIRRING
Type
STIRRING
Details
while agitating
CUSTOM
Type
CUSTOM
Details
to obtain a volume of 1,500 cc
CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
the benzene phase is decanted off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium bicarbonate and finally with water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by recrystallisation in the xylol-petroleum ether mixture (2.5-1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(OCC)CC(=O)N(C1=C(C=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.